
ABT-239
Vue d'ensemble
Description
ABT-239 est un antagoniste puissant et sélectif du récepteur H3 de l'histamine développé par Abbott Laboratories. Il est connu pour ses effets stimulants et nootropes et a été étudié comme traitement potentiel du trouble déficitaire de l'attention avec hyperactivité, de la maladie d'Alzheimer et de la schizophrénie . This compound est plus actif au niveau du récepteur H3 de l'histamine humaine que des agents comparables tels que la thioperamide, le ciproxifan et le cipralisant .
Applications De Recherche Scientifique
ABT-239 a été largement utilisé en recherche scientifique en raison de ses effets puissants sur le récepteur H3 de l'histamine. Parmi ses applications, citons :
Cognition et attention : Il a été démontré qu'il améliorait la cognition et l'attention dans des études précliniques.
Études neurophysiologiques : This compound a été utilisé pour étudier les effets neurophysiologiques de l'antagonisme du récepteur H3 de l'histamine.
Déficits de mémoire induits par le stress : Des recherches ont démontré son potentiel à prévenir les déficits de mémoire induits par le stress.
Réponses locomotrices induites par la nicotine : Des études ont examiné ses effets sur les réponses locomotrices induites par la nicotine chez le rat.
Mécanisme d'action
This compound agit comme un agoniste inverse au niveau du récepteur H3 de l'histamine, qui est un récepteur couplé aux protéines G. Il régule la libération de l'histamine et d'autres neurotransmetteurs tels que l'acétylcholine, la dopamine, la sérotonine, la noradrénaline et l'acide gamma-aminobutyrique . En bloquant le récepteur H3 de l'histamine, this compound favorise la libération de ces neurotransmetteurs, ce qui conduit à ses effets stimulants et nootropes .
Mécanisme D'action
Target of Action
ABT-239, also known as ®-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, is primarily an H3-receptor inverse agonist . The H3 receptor is highly expressed in the central nervous system (CNS) and is considered a relevant target in CNS disorders .
Mode of Action
As an inverse agonist of the H3 receptor, this compound binds to this receptor with high affinity . It reverses agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization . It also competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes .
Biochemical Pathways
The interaction of this compound with the H3 receptor influences several biochemical pathways. It enhances cognition and attention by potently affecting the histaminergic and cholinergic pathways . It also inhibits constitutive [35S]GTPγS binding at both rat and human H3 receptors .
Pharmacokinetics
This compound demonstrates good pharmacokinetic characteristics. It has a half-life (t1/2) ranging from 4 to 29 hours, corresponding with clearance values and metabolic turnover in liver microsomes from various species . It also has good oral bioavailability, ranging from 52 to 89% .
Result of Action
The action of this compound results in stimulant and nootropic effects . It has been investigated as a treatment for ADHD, Alzheimer’s disease, and schizophrenia . In animal studies, this compound has shown the potential to abolish or prevent restraint stress-induced spatial memory impairments and cognitive deficits .
Action Environment
Environmental factors such as stress can influence the action of this compound. For instance, in a study involving stressed and non-stressed rats, this compound was found to differentially modify cognitive function under the impact of restraint stress . .
Analyse Biochimique
Biochemical Properties
ABT-239 binds to recombinant human and rat H3 receptors with high affinity . It is over 1000-fold selective versus human H1, H2, and H4 histamine receptors . The nature of these interactions involves the reversal of agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes . It also reverses agonist-induced inhibition of contractile responses in electric field stimulated guinea pig ileal segments .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a potent inverse agonist, inhibiting constitutive [35S]GTPγS binding at both rat and human H3 receptors . This suggests that this compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. This compound demonstrates good pharmacokinetic characteristics in rat, dog, and monkey with t1/2 values ranging from 4 to 29 h . This suggests that this compound has a relatively long half-life, which could contribute to its long-term effects on cellular function.
Méthodes De Préparation
La synthèse d'ABT-239 implique plusieurs étapes à partir du 4'-hydroxy-biphényl-4-carbonitrile commercialement disponible . La voie de synthèse comprend :
Monoiodation du phénol : Une monoiodation hautement sélective du phénol est développée en utilisant du N-iodosuccinimide dans l'acide acétique en présence d'une petite quantité d'acide sulfurique.
Réaction de couplage croisé catalysée au palladium : Les iodophénols sont ensuite soumis à une réaction de couplage croisé catalysée au palladium avec du butyn-3-ol pour former du benzofurane.
Étapes chimiques supplémentaires : La synthèse comprend quatre étapes chimiques et une étape de formation de sel, avec un rendement global de 40 %.
Analyse Des Réactions Chimiques
ABT-239 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants.
Substitution : Il subit des réactions de substitution, impliquant en particulier la partie benzofurane.
Les réactifs couramment utilisés dans ces réactions comprennent le N-iodosuccinimide, l'acide acétique, l'acide sulfurique et des catalyseurs au palladium . Les principaux produits formés à partir de ces réactions comprennent l'iodophénol et les dérivés du benzofurane .
Comparaison Avec Des Composés Similaires
ABT-239 est comparé à d'autres antagonistes du récepteur H3 de l'histamine tels que la thioperamide, le ciproxifan et le cipralisant. Il est plus actif au niveau du récepteur H3 de l'histamine humaine que ces agents . Contrairement aux antagonistes du récepteur H3 de l'histamine à base d'imidazole, this compound appartient à la classe non imidazole, ce qui contribue à son profil pharmacologique unique .
Des composés similaires comprennent :
- Thioperamide
- Ciproxifan
- Cipralisant
- Pitolisant
- Bétahistine
L'unicité d'this compound réside dans sa grande efficacité et sa sélectivité pour le récepteur H3 de l'histamine, ce qui en fait un outil précieux en recherche neuropharmacologique .
Activité Biologique
(R)-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, commonly referred to as ABT-239, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of cognitive enhancement and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as H3 receptor antagonists . Its chemical structure can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C22H22N2O |
Molecular Weight | 330.42 g/mol |
CAS Number | 460746-46-7 |
PubChem ID | 9818903 |
The compound features a benzofuran moiety linked to a pyrrolidine ring, contributing to its unique pharmacological profile.
This compound acts primarily as a selective antagonist of the H3 histamine receptor . This receptor is involved in the regulation of neurotransmitter release in the central nervous system (CNS). By blocking this receptor, this compound enhances the release of various neurotransmitters, including acetylcholine and norepinephrine, which are critical for cognitive functions such as learning and memory.
Pharmacological Effects
Research has demonstrated that this compound exhibits several significant pharmacological effects:
- Cognitive Enhancement : In animal models, this compound has shown potent effects in improving cognition and attention. For instance:
- Behavioral Efficacy : The compound has been noted for its ability to induce behavioral changes without causing significant locomotor stimulation, highlighting its potential therapeutic advantages over other stimulants .
- Selectivity and Safety : this compound has demonstrated high selectivity for H3 receptors with minimal side effects related to CNS stimulation, making it a promising candidate for treating cognitive dysfunction without the typical adverse effects associated with other psychostimulants .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Cognitive Enhancement in Rats
In a controlled study, researchers administered this compound to rats and observed significant improvements in both memory retention and attention span compared to control groups. The results indicated that H3 receptor antagonism could serve as a viable strategy for enhancing cognitive function in aging populations.
Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of this compound. The findings revealed that even at higher doses (up to 10 mg/kg), there were no notable increases in anxiety or locomotor activity among treated subjects, suggesting a favorable safety margin for potential clinical applications .
Summary of Research Findings
The biological activity of (R)-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile indicates its potential as a cognitive enhancer through selective H3 receptor antagonism. Key findings from various studies include:
Study Type | Findings |
---|---|
Cognitive Enhancement | Significant improvement in memory and attention |
Behavioral Efficacy | No significant locomotor stimulation |
Safety Profile | Favorable safety margin at high doses |
Propriétés
IUPAC Name |
4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYZKCRXNRKRC-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196710 | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460746-46-7 | |
Record name | 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460746-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-239 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.